(3-Ethoxypropyl)thiourea
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Overview
Description
(3-Ethoxypropyl)thiourea is an organosulfur compound that belongs to the thiourea family It is characterized by the presence of an ethoxypropyl group attached to the thiourea moiety
Mechanism of Action
Target of Action
(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . The primary targets of thiourea derivatives include enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and neurotransmission .
Mode of Action
Thiourea derivatives have been shown to inhibit the activity of their target enzymes . For instance, they can bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
Thiourea derivatives affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, they can impact carbohydrate metabolism . Similarly, by inhibiting AChE and BuChE, they can affect neurotransmission . The downstream effects of these changes can include altered glucose levels and changes in nerve signal transmission .
Pharmacokinetics
It is largely excreted unchanged via the kidneys . These properties can impact the bioavailability of this compound, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased breakdown of carbohydrates, potentially affecting blood glucose levels . Inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, thiourea has been found to induce antioxidant mechanisms of salt tolerance in plants . This suggests that the presence of salt could potentially influence the action of thiourea derivatives. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
The cellular effects of this compound are not well-documented. Thiourea and its derivatives have been shown to have various effects on cells. For instance, substituted thiourea ligands can slow down the crystallization of certain compounds and inhibit surface defects, leading to improved power conversion efficiencies .
Molecular Mechanism
Thiourea-based catalysis has been explored in the context of organic synthesis . Thiourea and its derivatives have two tautomeric forms: the thione form and the thiol form .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Thiourea has been used in doses between 0.01 and 0.5 g/kg in experimental animals as a model substance for the production of lung edema and pleural effusion .
Dosage Effects in Animal Models
Thiourea has been used in doses between 0.01 and 0.5 g/kg in experimental animals as a model substance for the production of lung edema and pleural effusion .
Metabolic Pathways
Thiourea and its derivatives are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Transport and Distribution
Thiourea, due to its very low vapor pressure, is not expected to significantly adsorb onto airborne particles .
Subcellular Localization
Rna binding proteins, which have been implicated in the regulation of nuclear and cytoplasmic RNA processing events, have been shown to contain multiple regions that control their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Ethoxypropyl)thiourea can be synthesized through the reaction of 3-ethoxypropylamine with thiocarbonyldiimidazole. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 3-ethoxypropylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiourea derivative, which is then isolated and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(3-Ethoxypropyl)thiourea has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the ethoxypropyl group.
(3-Methoxypropyl)thiourea: A similar compound with a methoxy group instead of an ethoxy group.
(3-Propyl)thiourea: A compound with a propyl group instead of an ethoxypropyl group.
Uniqueness: (3-Ethoxypropyl)thiourea is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-ethoxypropylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJXOIMSUEVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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